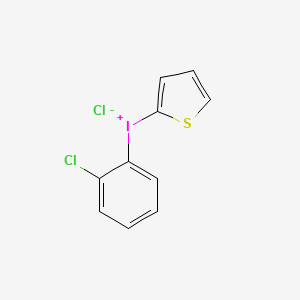
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is a chemical compound that features a unique combination of a chlorophenyl group and a thiophenyl group bonded to an iodonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride typically involves the reaction of iodobenzene derivatives with thiophene derivatives under specific conditions. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodonium ion.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-CPBA and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylthiophene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with a focus on its ability to form complex molecular structures.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride exerts its effects involves the activation of the iodonium ion. This activation facilitates the transfer of the chlorophenyl and thiophenyl groups to other molecules, enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromophenyl)(thiophen-2-yl)iodanium chloride: Similar structure but with a bromine atom instead of chlorine.
(2-Iodophenyl)(thiophen-2-yl)iodanium chloride: Contains an iodine atom in place of chlorine.
(2-Chlorophenyl)(furan-2-yl)iodanium chloride: Features a furan ring instead of a thiophene ring.
Uniqueness
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is unique due to the presence of both a chlorophenyl group and a thiophenyl group, which confer distinct chemical properties
Propiedades
Número CAS |
58506-49-3 |
|---|---|
Fórmula molecular |
C10H7Cl2IS |
Peso molecular |
357.04 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-4-1-2-5-9(8)12-10-6-3-7-13-10;/h1-7H;1H/q+1;/p-1 |
Clave InChI |
XUANAOXQHPQUDY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)Cl)[I+]C2=CC=CS2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
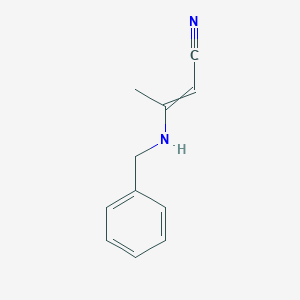


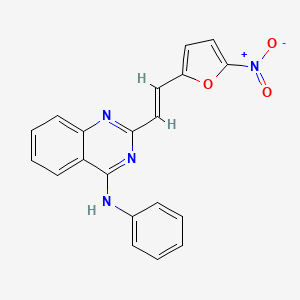

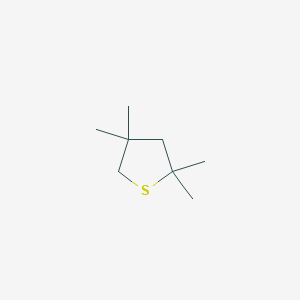
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
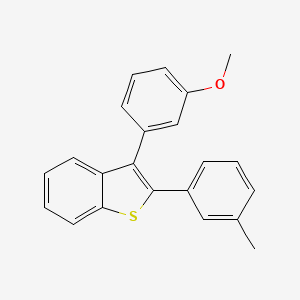
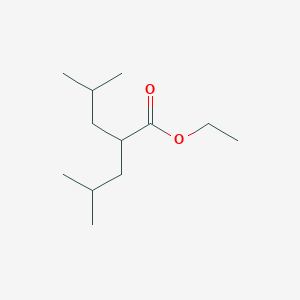
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
